molecular formula C20H19FN6O B2826173 (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-60-9

(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2826173
CAS RN: 1020977-60-9
M. Wt: 378.411
InChI Key: SHIAHWYSOPYNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of the compound is C20H19FN6O. The compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Scientific Research Applications

High-Efficacy 5-HT1A Receptor Activation

  • A study highlighted the compound's role in producing long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. It was found to preempt allodynia following spinal cord injury, offering initial evidence of its curative-like action on pathological pain (Colpaert et al., 2004).

Antiproliferative Activity

  • Research on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle related to the compound showed antiproliferative activity. The study provided insights into the molecule's stability and intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).

properties

IUPAC Name

(4-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-16-6-4-15(5-7-16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-3-1-2-10-22-17/h1-10H,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIAHWYSOPYNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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